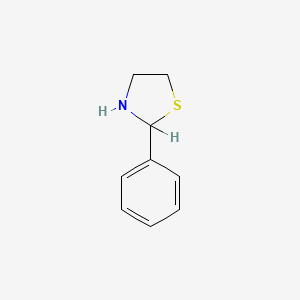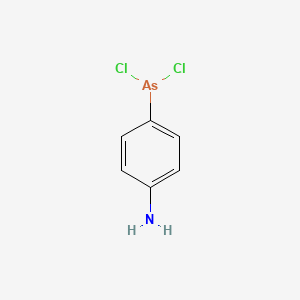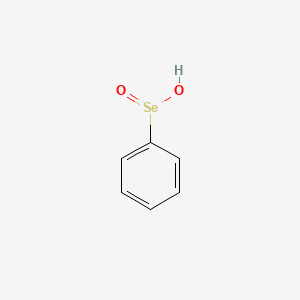
Tricyclodehydroisohumulone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclodehydroisohumulone is a sesquiterpenoid.
Scientific Research Applications
Structural Analysis
Tricyclodehydroisohumulone (TCD), an oxidation product of humulone, has been the subject of structural investigation using spectroscopic methods like 300 MHz 1H-NMR. Research by Taeye, Keukeleire, Bruyn, & Verzele (1978) and Elvidge, Laws, McGuinness, Davis, & Shannon (1979) have contributed to understanding its complex molecular structure.
Brewing Applications
In the brewing industry, TCD is significant due to its stability and bitterness quality. It is formed during hop storage and is used for bittering beer, showing about 70% of the bitterness of isohumulone and greater stability chemically and in the brewing process. Research by Laws & McGuinness (1974) highlights TCD's role in the quality of beer brewed from old hops.
Analytical Significance
TCD mimics iso-α-acids in some standard analytical procedures for bitterness determination in beer, as found in studies by Laws & McGuinness (1974). This has implications for the analytical significance in beer quality control.
Oxidation and Rearrangement Products
The research by Cann, Davis, & Shannon (1982) explored TCD as a product of humulone's oxidation and rearrangement, contributing to the understanding of chemical changes in hop constituents during brewing and storage.
Chemical Stability and Utility
Studies like those by Huvaere et al. (2005) have shown that the chemical stability of TCD makes it a key compound in the brewing process, influencing flavor and quality of beer.
properties
CAS RN |
56143-68-1 |
|---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,5S,8R,10R)-2,5-dihydroxy-9,9-dimethyl-3-(3-methylbutanoyl)-10-prop-1-en-2-yltricyclo[6.3.0.01,5]undec-2-ene-4,6-dione |
InChI |
InChI=1S/C21H28O5/c1-10(2)7-13(22)16-17(24)20-9-12(11(3)4)19(5,6)14(20)8-15(23)21(20,26)18(16)25/h10,12,14,24,26H,3,7-9H2,1-2,4-6H3/t12-,14-,20+,21+/m1/s1 |
InChI Key |
PWIQQNKUKZZJRP-QZHPCCELSA-N |
Isomeric SMILES |
CC(C)CC(=O)C1=C([C@]23C[C@@H](C([C@H]2CC(=O)[C@@]3(C1=O)O)(C)C)C(=C)C)O |
SMILES |
CC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



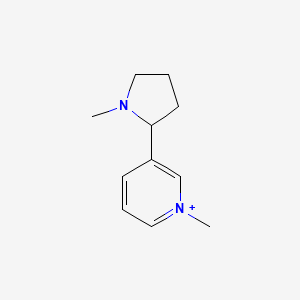

![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)
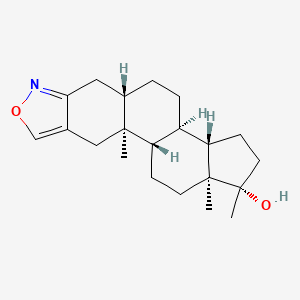
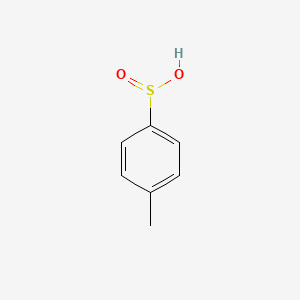
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)



![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
